3-fluoro-4-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
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Description
3-fluoro-4-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H23FN2O3S2 and its molecular weight is 398.51. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Piperidine derivatives, including those structurally related to the compound , have been investigated for their corrosion inhibition properties on metal surfaces. A study conducted by Kaya et al. (2016) utilized quantum chemical calculations and molecular dynamics simulations to explore the adsorption and corrosion inhibition efficiency of three piperidine derivatives on iron surfaces. These compounds demonstrated significant inhibition efficiencies, which were corroborated by experimental data, indicating their potential application in protecting metal infrastructure against corrosion (Kaya et al., 2016).
Photodynamic Therapy
The application of benzenesulfonamide derivatives in photodynamic therapy (PDT) for cancer treatment has also been explored. Pişkin et al. (2020) synthesized new zinc phthalocyanine complexes substituted with benzenesulfonamide derivative groups containing a Schiff base. These complexes exhibited high singlet oxygen quantum yields and good fluorescence properties, making them promising Type II photosensitizers for PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Material Science
In material science, Rodrigues et al. (2015) investigated the crystal structures of derivatives closely related to the compound of interest. Their study provided insights into how different intermolecular interactions, such as C—H⋯πaryl and C—H⋯O, can influence the formation of two-dimensional and three-dimensional supramolecular architectures, respectively. These findings have implications for the design of novel materials with tailored physical properties (Rodrigues et al., 2015).
Pharmaceutical Research
In pharmaceutical research, compounds structurally similar to 3-fluoro-4-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide have been evaluated for their therapeutic potential. One study by Hirst et al. (2006) identified SB-399885 as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties, highlighting the relevance of such compounds in treating cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O3S2/c1-24-18-3-2-16(10-17(18)19)26(22,23)20-11-14-4-7-21(8-5-14)12-15-6-9-25-13-15/h2-3,6,9-10,13-14,20H,4-5,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBYPJZAPXKZDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.